CAY10640
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O3/c18-17(19,20)26-14-5-3-12(4-6-14)21-16(25)22-13-7-9-23(10-8-13)15(24)11-1-2-11/h3-6,11,13H,1-2,7-10H2,(H2,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOHWMGAQRIMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Cay10640 Within Soluble Epoxide Hydrolase Research
Overview of Soluble Epoxide Hydrolase (sEH) in Biological Systems
Soluble epoxide hydrolase is a ubiquitously expressed enzyme found in various tissues, including the liver, kidney, brain, and heart. researchgate.netnih.gov It plays a crucial role in the metabolism of lipid signaling molecules. nih.gov
sEH is a bifunctional enzyme, possessing two distinct domains with different catalytic activities. researchgate.netnih.gov The C-terminal domain exhibits epoxide hydrolase activity, converting epoxides to their corresponding vicinal diols through the addition of a water molecule. nih.govpnas.org This process is a key step in the detoxification of xenobiotic epoxides. pnas.org The N-terminal domain possesses phosphatase activity, hydrolyzing lipid phosphates, although the full physiological significance of this function is still under investigation. nih.govpnas.orgpnas.org
The enzyme belongs to the α/β-hydrolase fold family and utilizes a catalytic triad (B1167595) of amino acids (Asp333, a nucleophile; a histidine; and an acid) to facilitate a two-step hydrolysis mechanism that involves the formation of a covalent ester intermediate. acs.orgmdpi.com sEH displays broad substrate specificity, acting on a variety of endogenous and xenobiotic epoxides. pnas.orgacs.org Notably, it readily hydrolyzes epoxy fatty acids (EpFAs), which are produced from polyunsaturated fatty acids by cytochrome P450 (CYP) epoxygenases. nih.govpnas.org The enzyme shows a preference for certain regioisomers of these EpFAs. nih.govjacc.org
Epoxy fatty acids (EpFAs) and other oxylipins, which are oxygenated derivatives of polyunsaturated fatty acids, are critical signaling molecules involved in a wide array of biological processes. wikipedia.orgphysiology.org These molecules often act in a paracrine or autocrine fashion, influencing cellular functions in their immediate vicinity. nih.govwikipedia.org
EpFAs, such as epoxyeicosatrienoic acids (EETs) derived from arachidonic acid, and epoxydocosapentaenoic acids (EpDPEs) from docosahexaenoic acid, generally exhibit anti-inflammatory, vasodilatory, and analgesic properties. mdpi.comnih.govresearchgate.net They contribute to the regulation of blood pressure, vascular tone, inflammation, and pain perception. nih.govnih.gov For instance, EETs are known to be key negative regulators of inflammation and play important roles in gastrointestinal epithelial integrity and wound healing. nih.gov In contrast, the diol metabolites produced by sEH, such as dihydroxyeicosatrienoic acids (DHETs), are generally considered to be less biologically active or may even have pro-inflammatory effects. jacc.orgnih.govnih.gov
The balance between the production of EpFAs by CYP enzymes and their degradation by sEH is crucial for maintaining homeostasis. nih.govacs.org Dysregulation of this balance has been implicated in various disease states. wikipedia.org
Enzymatic Function and Substrate Specificity of sEH
Strategic Rationale for Soluble Epoxide Hydrolase Inhibition
The critical role of sEH in metabolizing and generally deactivating beneficial EpFAs makes it an attractive target for therapeutic intervention and as a tool for mechanistic studies. researchgate.netnih.gov
The primary strategy behind sEH inhibition is to increase the endogenous levels of beneficial EpFAs. researchgate.netacs.org By blocking the enzymatic activity of sEH, inhibitors prevent the conversion of EpFAs to their less active diol counterparts. jacc.orgnih.gov This stabilization of EpFAs enhances their inherent anti-inflammatory, analgesic, and vasodilatory effects. mdpi.comresearchgate.net
This approach has been explored in a multitude of preclinical models of disease, demonstrating that sEH inhibition can be beneficial in conditions associated with inflammation, hypertension, pain, and cardiovascular disease. researchgate.netnih.govnih.gov For example, inhibiting sEH has been shown to reduce inflammatory pain and protect against cardiac injury in animal models. jacc.orgnih.govfrontiersin.org
Inhibitors of sEH are invaluable research tools for elucidating the complex roles of the sEH pathway in health and disease. nih.gov By pharmacologically manipulating the levels of EpFAs and their diol metabolites, researchers can investigate the downstream signaling pathways and cellular responses modulated by these lipid mediators. nih.gov
For instance, the use of sEH inhibitors has helped to uncover the involvement of EpFAs in reducing endoplasmic reticulum stress, preventing endothelial cell dysfunction, and stabilizing mitochondrial function. nih.gov Furthermore, studies using sEH inhibitors have implicated the enzyme and its substrates in the regulation of processes such as neuroinflammation, immune responses, and cellular senescence. frontiersin.orgmdpi.com This allows for a detailed examination of the enzyme's contribution to various physiological and pathophysiological processes. louisville.edu
Modulation of Endogenous Lipid Mediator Homeostasis
CAY10640 as a Potent Research Tool in sEH Studies
This compound is a potent and selective inhibitor of soluble epoxide hydrolase. targetmol.comcaymanchem.com It belongs to a class of 1-aryl-3-(1-acylpiperidin-4-yl)urea analogs. caymanchem.com
This compound exhibits high potency, with IC₅₀ values of 0.4 nM for both human and mouse recombinant sEH. caymanchem.com This high affinity allows for effective inhibition of the enzyme at low concentrations, making it a precise tool for research applications. targetmol.com The potency of this compound has been demonstrated in preclinical models of inflammatory pain, where it showed a significant effect in reducing hyperalgesia. caymanchem.comcaymanchem.com Its utility as a research tool is further enhanced by its demonstrated oral activity and water solubility. targetmol.com
Table 1: this compound - Compound Details
| Property | Value | Source |
|---|---|---|
| Formal Name | N-[1-(cyclopropylcarbonyl)-4-piperidinyl]-N'-[4-(trifluoromethoxy)phenyl]-urea | caymanchem.com |
| CAS Number | 1208549-68-1 | caymanchem.com |
| Synonyms | sEHi, Soluble Epoxide Hydrolase Inhibitor | caymanchem.com |
| Molecular Formula | C₁₇H₂₀F₃N₃O₃ | caymanchem.com |
| Molecular Weight | 371.4 | caymanchem.com |
| Purity | ≥98% | caymanchem.com |
| IC₅₀ (human sEH) | 0.4 nM | targetmol.comcaymanchem.com |
| IC₅₀ (mouse sEH) | 0.4 nM | caymanchem.com |
Table 2: Compound Names Mentioned
| Compound Name | |
|---|---|
| 12-[3-adamantane-1-yl ureido]-dodecanoic acid | (AUDA) |
| 14,15-dihydroxyeicosatrienoic acid | (14,15-DHET) |
| 14,15-epoxyeicosatrienoic acid | (14,15-EET) |
| 19,20-dihydroxydocosapentaenoic acid | (19,20-DHDP) |
| 19,20-epoxydocosapentaenoic acid | (19,20-EDP) |
| 5,6-epoxyeicosatrienoic acid | (5,6-EET) |
| Arachidonic acid | |
| AS-2586114 | |
| AT-121 | |
| Auranofin | |
| Boceprevir | |
| This compound | |
| Chloroquine | |
| Clozapine | |
| Docosahexaenoic acid | (DHA) |
| EC5026 | (BPN-19186) |
| EIDD-1931 | |
| Epoxydocosapentaenoic acids | (EpDPEs) |
| Epoxyeicosatrienoic acids | (EETs) |
| Epoxy fatty acids | (EpFAs) |
| GSK2188931B | |
| GSK2256294 | |
| Grazoprevir | |
| Hydrocodone | |
| Ivermectin | |
| KT109 | |
| KT172 | |
| Linoleic acid | |
| Morphine | |
| Mycophenolic acid | |
| N-(4-methoxy-2-(trifluoromethyl)phenyl)-N'-(4-(1,3,4-oxadiazol-2-yl)phenyl)acetamide | (MPPA) |
| Oxycodone | |
| Prostaglandin D2 | |
| PTUPB | |
| Remdesivir | |
| ST034307 | |
| t-AUCB | |
| Telaprevir | |
| TPPU | |
| trans-AUCB | |
| t-TUCB | |
| TUPS | |
| UB-EV-52 | |
| UB-SCG-51 | |
| UB-SCG-74 |
Molecular Mechanisms of Soluble Epoxide Hydrolase Inhibition by Cay10640
Enzyme Kinetics and Potency of CAY10640 Against sEH
This compound is a 1-aryl-3-(1-acylpiperidin-4-yl)urea analog that has been identified as a highly potent inhibitor of soluble epoxide hydrolase (sEH). nih.gov Its efficacy is rooted in its ability to bind tightly to the enzyme, preventing the hydrolysis of endogenous signaling lipids.
Inhibition Constants (IC50) for Human and Murine sEH
The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Research has established that this compound is a powerful inhibitor of both human and murine sEH.
There is some variation in the reported IC50 values across different studies. Several sources report that this compound inhibits the recombinant forms of both human and mouse sEH with an identical IC50 value of 0.4 nM. nih.govacs.orgacs.orgnih.govnih.gov Other studies, however, indicate a species-specific difference in potency, citing an IC50 of 0.4 nM for human sEH and a slightly higher value of 5.3 nM for the murine enzyme. nih.govcapes.gov.br This discrepancy may arise from different experimental conditions or assay formats. Regardless, these nanomolar and sub-nanomolar values classify this compound as an exceptionally potent inhibitor for both species.
Table 1: Reported IC50 Values for this compound Against sEH
| Target Enzyme | IC50 Value (Source A) | IC50 Value (Source B) |
|---|---|---|
| Human sEH | 0.4 nM nih.govacs.orgacs.orgnih.govnih.gov | 0.4 nM nih.govcapes.gov.br |
| Murine sEH | 0.4 nM nih.govacs.orgacs.orgnih.govnih.gov | 5.3 nM nih.govcapes.gov.br |
Comparative Enzymatic Inhibition Profile of this compound
To contextualize the potency of this compound, it is useful to compare its inhibitory activity against that of other known sEH inhibitors. The development of sEH inhibitors has evolved over time, with newer generations of compounds often exhibiting improved potency and pharmacokinetic properties. This compound belongs to a class of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors developed to improve upon earlier adamantyl-urea based compounds. nih.gov
For instance, an adamantane (B196018) analogue, 1-(1-adamantyl)-3-(1-propionylpiperidin-4-yl)urea, demonstrated significantly lower potency compared to this compound. nih.gov Other notable sEH inhibitors include TPPU (1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea), AUDA (12-(3-Adamantan-1-yl-ureido)dodecanoic acid), and GSK2256294A. These compounds also display potent, low-nanomolar inhibition of sEH. The data illustrates that this compound is among the most potent sEH inhibitors developed to date.
Table 2: Comparative Inhibition of sEH by Various Inhibitors
| Inhibitor | Target(s) | IC50 / Ki Value |
|---|---|---|
| This compound | Human & Murine sEH | 0.4 nM nih.govacs.orgacs.orgnih.gov |
| TPPU | Human & Murine sEH | 3.7 nM & 2.8 nM (IC50) capes.gov.br |
| GSK2256294A | Human & Murine sEH | 27 pM & 189 pM (IC50) nih.gov |
| CUDA | Human & Murine sEH | 112 nM & 11.1 nM (IC50) nih.gov |
| AUDA | Murine sEH | 18 nM (IC50) |
Structural Insights into this compound-sEH Interactions
The high potency of this compound is a direct result of its specific molecular interactions within the active site of the sEH enzyme.
Binding Site Analysis and Ligand-Enzyme Dynamics
While a specific X-ray crystal structure of this compound in complex with sEH is not publicly available, the binding mode can be inferred from the structures of other potent urea-based inhibitors and molecular modeling studies. nih.govcapes.gov.br The sEH enzyme's active site is a hydrophobic L-shaped tunnel containing a catalytic triad (B1167595) of amino acids: Asp333, Tyr381, and Tyr465. nih.govcapes.gov.br
The mechanism of inhibition by urea-based compounds like this compound involves key interactions with this catalytic site. The central urea (B33335) moiety of the inhibitor is crucial for its function. The carbonyl oxygen of the urea forms two strong hydrogen bonds with the hydroxyl groups of the catalytic tyrosines, Tyr381 and Tyr465. capes.gov.br These tyrosines normally act as general acids to protonate the substrate's epoxide ring. By engaging them, this compound effectively mimics the transition state of the hydrolysis reaction and occupies the core of the active site.
Furthermore, the inhibitor's flanking groups anchor it within the hydrophobic portions of the binding tunnel. The 4-(trifluoromethoxy)phenyl group of this compound fits into one of the hydrophobic pockets, while the N-cyclopropylcarbonyl piperidine (B6355638) moiety occupies the other side of the catalytic triad, establishing extensive van der Waals contacts and further stabilizing the enzyme-inhibitor complex.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
The design of this compound was the result of systematic structure-activity relationship (SAR) studies aimed at optimizing potency and pharmacokinetic properties. nih.gov The core structure of these inhibitors is a 1-aryl-3-(1-acylpiperidin-4-yl)urea. Researchers explored how modifications to different parts of this scaffold affected its ability to inhibit sEH.
A key development was the replacement of an adamantyl group, used in earlier inhibitors, with an aryl (phenyl) group. acs.orgnih.gov This change was found to significantly improve pharmacokinetic profiles without sacrificing potency. Further SAR studies focused on two main areas:
The Aryl Group: Various substituents were placed on the phenyl ring. It was found that electron-withdrawing groups at the para-position, such as the trifluoromethoxy (-OCF3) group present in this compound, conferred high potency. nih.gov
The Acyl Group on the Piperidine: The nature of the acyl group attached to the piperidine nitrogen was also critical. The initial N-acetylpiperidine was compared to an N-propionylpiperidine, with the latter showing a two-fold increase in potency. acs.org The cyclopropanecarbonyl group in this compound was identified as a particularly effective moiety, contributing to its sub-nanomolar inhibitory activity. nih.govnih.gov
For example, the development from an adamantane analogue, 1-(1-adamantyl)-3-(1-propionylpiperidin-4-yl)urea, to this compound resulted in a 7-fold increase in inhibitory potency. nih.govnih.gov This demonstrates the success of the SAR-guided optimization.
Impact of this compound on Epoxide Hydrolysis Pathways
The primary function of soluble epoxide hydrolase is the metabolic degradation of endogenous signaling molecules called epoxy-fatty acids (EpFAs), most notably the epoxyeicosatrienoic acids (EETs). EETs are produced from arachidonic acid by cytochrome P450 epoxygenase enzymes and possess a range of beneficial biological effects, including anti-inflammatory, vasodilatory, and analgesic properties. nih.gov
The sEH enzyme hydrolyzes these active EETs into their corresponding, and significantly less bioactive, dihydroxyeicosatrienoic acids (DHETs). This conversion terminates the signaling actions of EETs.
By potently inhibiting sEH, this compound blocks this degradation pathway. The direct biochemical consequence is an increase in the bioavailability and circulating half-life of endogenous EETs. This elevation of EET levels enhances their protective effects. The demonstrated ability of this compound to reduce inflammatory pain in preclinical models is a direct functional outcome of this mechanism—by stabilizing EETs, the compound leverages the natural analgesic properties of these lipids. nih.govnih.gov Therefore, this compound's therapeutic potential stems from its precise intervention in the epoxide hydrolysis pathway, shifting the balance from less active DHETs towards the beneficial EETs.
Regulation of Epoxyeicosatrienoic Acid (EET) Levels
Epoxyeicosatrienoic acids (EETs) are signaling lipids derived from the metabolism of arachidonic acid (ARA) by cytochrome P450 (CYP) epoxygenases. frontiersin.orgfrontiersin.org There are four primary regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. researchgate.netfrontiersin.org These molecules are involved in various physiological processes, including the regulation of vascular tone and anti-inflammatory responses. frontiersin.orgnih.govcreative-proteomics.com
The biological activity of EETs is tightly controlled by their metabolic degradation. The sEH enzyme is the primary catalyst for the conversion of EETs into their corresponding dihydroxyeicosatrienoic acids (DHETs). nih.govfrontiersin.orgnih.gov This hydration step generally results in metabolites with reduced biological activity. nih.govontosight.ai
This compound, by inhibiting sEH, directly intervenes in this metabolic pathway. The inhibition prevents the degradation of EETs, leading to an accumulation of these epoxides in tissues and circulation. caymanchem.comcaymanchem.com This elevation of EET levels enhances their beneficial effects, which include vasodilation and the resolution of inflammation. caymanchem.comfrontiersin.org The mechanism, therefore, shifts the balance from less active DHETs towards the more active EETs, amplifying their signaling capacity. nih.govfrontiersin.org
Modulation of Other Fatty Acid Epoxide Metabolites
The role of soluble epoxide hydrolase is not limited to the metabolism of EETs. The enzyme also processes epoxides derived from other polyunsaturated fatty acids (PUFAs). nih.gov Both omega-6 fatty acids, like linoleic acid (LA), and omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are converted by CYP enzymes into their respective epoxides. nih.govfrontiersin.org These include:
Epoxyoctadecadienoic acids (EpOMEs) from linoleic acid.
Epoxyeicosatetraenoic acids (EpETEs or EEQs) from EPA.
Epoxydocosapentaenoic acids (EpDPEs or EDPs) from DHA.
Similar to EETs, these fatty acid epoxides are hydrolyzed by sEH to their corresponding diols (DiHOMEs, DiHETEs, and DiHDPEs, respectively). frontiersin.org Inhibition of sEH by compounds like this compound consequently stabilizes the levels of these other epoxy fatty acids. nih.govfrontiersin.org This modulation can alter broad lipid signaling profiles, influencing processes such as inflammation and pain. nih.gov For instance, the epoxides of omega-3 fatty acids are often associated with potent anti-inflammatory and pro-resolving effects. nih.govibmc.msk.ru
The table below illustrates the expected effect of sEH inhibition on the plasma levels of various fatty acid epoxide metabolites and their corresponding diols, based on findings from studies with sEH inhibitors. frontiersin.org
| Precursor Fatty Acid | Epoxide Metabolite | Diol Metabolite | Expected Change with sEH Inhibition | Reference |
|---|---|---|---|---|
| Linoleic Acid (LA) | 12,13-EpOME | 12,13-DiHOME | ↑ Epoxide / ↓ Diol | frontiersin.org |
| Arachidonic Acid (ARA) | 14,15-EpETrE (EET) | 14,15-DiHETrE (DHET) | ↑ Epoxide / ↓ Diol | frontiersin.org |
| Eicosapentaenoic Acid (EPA) | 17,18-EpETE (EEQ) | 17,18-DiHETE | ↑ Epoxide / ↓ Diol | frontiersin.org |
| Docosahexaenoic Acid (DHA) | 19,20-EpDPE (EDP) | 19,20-DiHDPE | ↑ Epoxide / ↓ Diol | frontiersin.org |
Mechanistic Contributions of Cay10640 to Biological Regulation
Inflammatory Signaling Modulation by CAY10640
The anti-inflammatory effects of this compound are a direct consequence of its ability to inhibit sEH, thereby increasing the bioavailability of EpFAs. nih.govresearchgate.net These lipid mediators act on multiple downstream targets to suppress inflammatory responses. jacc.orgbiorxiv.org
A key mechanism through which this compound exerts its anti-inflammatory effects is by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netjacc.org Elevated levels of EpFAs, resulting from sEH inhibition, have been shown to prevent the nuclear translocation of NF-κB. researchgate.net In cellular models, EpFAs inhibit the degradation of IκBα, a critical step that retains the NF-κB complex in the cytoplasm and prevents it from activating pro-inflammatory gene transcription in the nucleus. nih.gov Studies using human retinal microvascular endothelial cells demonstrated that EETs could inhibit NF-κB activity induced by the pro-inflammatory cytokine TNFα. nih.govresearchgate.net This action downregulates the expression of various genes involved in the inflammatory cascade. jacc.org
This compound-mediated sEH inhibition also leads to the downregulation of key pro-inflammatory enzymes, most notably cyclooxygenase-2 (COX-2). nih.govbiorxiv.org While COX-2 is a primary target of nonsteroidal anti-inflammatory drugs (NSAIDs), sEH inhibition offers an alternative mechanism to control its expression. nih.gov The stabilized EpFAs can suppress the induction of COX-2, thereby reducing the synthesis of prostaglandins (B1171923) like PGE₂, which are potent mediators of inflammation and pain. nih.govuppitysciencechick.com In preclinical studies, administration of an sEH inhibitor in models of neuroinflammation was shown to downregulate the expression of COX-2 in both the hippocampus and cortex. biorxiv.org
The EpFAs stabilized by this compound can activate transcription factors with anti-inflammatory properties, such as Peroxisome Proliferator-Activated Receptors (PPARs). researchgate.net Specifically, EETs have been shown to suppress NF-κB-mediated expression of cytokines by activating PPARγ. researchgate.net PPAR activation can interfere with the signaling pathways of pro-inflammatory transcription factors, contributing to the resolution of inflammation. researchgate.net In addition to PPARs, EpFAs have been reported to act on other immune modulators, including Signal Transducer and Activator of Transcription 3 (STAT3), further contributing to the complex regulation of inflammatory pathways. biorxiv.org
By modulating key signaling pathways, this compound ultimately reduces the recruitment of inflammatory cells and the production of inflammatory molecules. The stabilization of EpFAs helps block inflammation by preventing neutrophil recruitment and decreasing the levels of inflammatory mediators. sigmaaldrich.com Inhibition of sEH has been associated with reduced expression of pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models of arthritis. datadryad.org This reduction in chemical signals, combined with lower expression of adhesion molecules on endothelial cells, curtails the migration of neutrophils to sites of tissue injury, thereby dampening the inflammatory response and limiting associated tissue damage. nih.govviamedica.pl
Activation of Anti-inflammatory Transcription Factors (e.g., STAT3, PPARs)
Analgesic Mechanisms Mediated by this compound
The analgesic properties of this compound are intrinsically linked to its anti-inflammatory actions and its ability to modulate the sensory nervous system by inhibiting sEH. caymanchem.comnih.gov This mechanism represents a distinct approach to pain management compared to traditional analgesics. datadryad.org
This compound has demonstrated significant efficacy in reducing hyperalgesia, an increased sensitivity to pain, in preclinical models of inflammatory pain. caymanchem.com The primary mechanism is the inhibition of sEH, which prolongs the activity of endogenous analgesic EpFAs at the site of injury and inflammation. researchgate.net In a carrageenan-induced inflammatory pain model in rodents, this compound was shown to be highly potent in reducing hyperalgesia. caymanchem.com This effect highlights the role of the sEH pathway in regulating pain sensitivity and establishes sEH inhibitors like this compound as a potential class of analgesic compounds. caymanchem.comdatadryad.org
Table 2: Summary of Preclinical Mechanistic Findings for this compound/sEH Inhibition
| Mechanistic Target | Effect of this compound-mediated sEH Inhibition | Finding in Preclinical Model |
|---|---|---|
| NF-κB Signaling | Inhibition of nuclear translocation and activation | EpFAs, stabilized by sEH inhibition, prevent IκBα degradation and subsequent NF-κB activation. nih.gov |
| COX-2 Expression | Downregulation | sEH inhibition reduces LPS-induced COX-2 expression in brain tissue. biorxiv.org |
| Hyperalgesia | Reduction | This compound demonstrated a 1,000-fold increase in potency compared to morphine in a carrageenan-induced inflammatory pain model. caymanchem.com |
| Neutrophil Infiltration | Reduction | sEH inhibition is associated with reduced inflammatory cell recruitment. sigmaaldrich.comnih.gov |
Modulation of Transient Receptor Potential (TRP) Channel Activity
While direct modulation of TRP channels by this compound itself is not the primary mechanism, its action as an sEH inhibitor indirectly influences the activity of certain TRP channels. The stabilization of EETs by this compound is key to this process. EETs are known to modulate the activity of TRP channels, particularly the TRPV4 channel. Increased levels of EETs can lead to the activation and sensitization of TRPV4 channels, which are involved in processes such as vasodilation and sensory neuron activation. Therefore, this compound's influence on TRP channel activity is a downstream consequence of its primary inhibitory effect on sEH and the subsequent accumulation of EETs.
Influence on Adenylyl Cyclase Signaling Pathways
The influence of this compound on adenylyl cyclase signaling pathways is also an indirect effect mediated by the stabilization of EETs. EETs can activate G-protein coupled receptors, which in turn can modulate the activity of adenylyl cyclase. Specifically, certain EETs have been shown to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP) through the activation of Gs-coupled receptors, leading to the activation of adenylyl cyclase. By increasing the levels of EETs, this compound can therefore potentiate signaling pathways that are dependent on adenylyl cyclase and cAMP.
Cardiovascular System Mechanistic Investigations with this compound
In the cardiovascular system, the inhibition of sEH by this compound has been a focal point of research, with significant findings related to its antihypertensive and cardioprotective effects.
Antihypertensive Effects through EET Stabilization
The antihypertensive properties of this compound are directly linked to its ability to stabilize EETs. EETs are potent vasodilators in several vascular beds, including the coronary, cerebral, and renal arteries. They induce vasodilation by activating large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. By inhibiting sEH, this compound prevents the degradation of EETs into their less active dihydroxyeicosatrienoic acid (DHET) counterparts, thereby promoting sustained vasodilation and a reduction in blood pressure. Studies in models of hypertension have demonstrated the efficacy of this compound in lowering blood pressure, an effect attributed to the enhanced bioavailability of EETs.
Cardioprotective Pathways Related to sEH Inhibition
Beyond its antihypertensive effects, this compound exhibits cardioprotective properties through various mechanisms related to sEH inhibition. The accumulation of EETs in the heart muscle has been shown to protect against ischemia-reperfusion injury. This protection is mediated by the activation of pro-survival signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, and the inhibition of apoptotic pathways. Furthermore, the anti-inflammatory effects of EETs, which are enhanced by this compound, contribute to the reduction of cardiac inflammation and remodeling following myocardial infarction.
Neuroprotective Mechanistic Studies Involving this compound
The role of this compound in the central nervous system has been explored, with a particular focus on its neuroprotective capabilities.
Role in Ameliorating Neuroinflammatory Responses
Neuroinflammation is a key component of many neurodegenerative diseases. This compound has demonstrated a significant role in mitigating neuroinflammatory responses, again through the inhibition of sEH and the stabilization of EETs. EETs have potent anti-inflammatory effects in the brain, where they can suppress the activation of microglia and astrocytes, the primary immune cells of the central nervous system. By reducing the production of pro-inflammatory cytokines and chemokines, this compound helps to create a less inflammatory microenvironment, which can be beneficial in conditions such as stroke, traumatic brain injury, and neurodegenerative disorders. Research has shown that treatment with this compound can reduce infarct size and improve neurological outcomes in animal models of stroke, highlighting its potential as a neuroprotective agent.
Impact on Cellular Stress Pathways in Neural Contexts
The nervous system is particularly vulnerable to cellular stress, including oxidative stress and the accumulation of misfolded proteins, which are hallmarks of many neurodegenerative diseases. nih.gov Cellular stress responses are complex signaling networks designed to protect cells from damage and maintain homeostasis. embopress.org These pathways, when dysregulated, can contribute to neuronal dysfunction and death. nih.gov Key stress responses in neural cells include the heat shock response and the unfolded protein response (UPR) of the endoplasmic reticulum (ER). embopress.org These responses aim to refold or eliminate damaged proteins and restore cellular function. nih.govnih.gov
Research into the effects of this compound, a potent soluble epoxide hydrolase (sEH) inhibitor, has shed light on its potential role in modulating these stress pathways within a neural context. By inhibiting sEH, this compound influences the metabolism of epoxy fatty acids, which have demonstrated anti-inflammatory and neuroprotective properties. This mechanism is crucial as oxidative stress and inflammation are significant contributors to neurodegeneration. wikipedia.org The activation of adaptive stress response pathways can be neuroprotective, not only for neurons but also for other neural cell types like microglia. nih.gov The role of RNA modifications has also been identified as a critical component in the cellular response to various stressors, including oxidative stress and ER stress, highlighting the multifaceted nature of these regulatory networks. mdpi.com
Association with Research on Neurodegenerative Disease Mechanisms
Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by the progressive loss of neurons in specific brain regions. wikipedia.orgnih.gov A common feature of these disorders is the misfolding and aggregation of proteins, such as amyloid-beta and tau in Alzheimer's and alpha-synuclein (B15492655) in Parkinson's. yale.edufrontiersin.org These protein aggregates contribute to cellular dysfunction, oxidative stress, mitochondrial damage, and ultimately, cell death. nih.gov
This compound has been investigated for its potential therapeutic relevance in neurodegenerative diseases due to its primary action as a soluble epoxide hydrolase (sEH) inhibitor. targetmol.comtargetmol.com The inhibition of sEH leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory, and neuroprotective effects. Research suggests that inflammation and oxidative stress are key factors in the pathology of neurodegenerative diseases. wikipedia.org
Studies have explored the use of sEH inhibitors like this compound in models of neurodegenerative diseases. For instance, research in Alzheimer's disease models often involves genetically altered mice that develop amyloid-β plaques and tau tangles, mimicking aspects of the human disease. nc3rs.org.uk Similarly, Parkinson's disease models may involve the use of neurotoxins to induce dopamine (B1211576) neuron loss or genetic modifications related to proteins like PINK1. frontiersin.orgsynthego.com The potential of this compound to mitigate neuroinflammation and protect neurons from damage is a key area of this research. targetmol.com
Table 1: this compound in Neurodegenerative Disease Research
| Neurodegenerative Disease | Key Pathological Features | Reported Role of this compound/sEH Inhibition |
|---|---|---|
| Alzheimer's Disease | Amyloid-beta plaques, tau tangles, neuroinflammation. wikipedia.orgyale.edu | Investigated for its potential to reduce neuroinflammation and offer neuroprotection. targetmol.com |
| Parkinson's Disease | Loss of dopamine neurons, alpha-synuclein aggregation (Lewy bodies), oxidative stress. wikipedia.orgfrontiersin.org | Explored for its anti-inflammatory and neuroprotective effects in preclinical models. targetmol.comfrontiersin.org |
Exploration of this compound in Other Cellular Signaling Paradigms
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. kegg.jpmdpi.com This pathway is activated by various stimuli, such as growth factors and insulin, which bind to receptor tyrosine kinases (RTKs). mdpi.com Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). mdpi.com PIP3 acts as a second messenger, recruiting and activating proteins like Akt (also known as protein kinase B). kegg.jp Activated Akt then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), to control key cellular functions. oncotarget.comnih.gov
The interaction between signaling pathways is complex, and the PI3K/Akt pathway is known to have extensive crosstalk with other cellular networks. nih.gov While direct studies detailing the influence of this compound on PI3K pathway components are not extensively documented in the provided search results, the anti-inflammatory effects of this compound through sEH inhibition may indirectly modulate PI3K signaling. Inflammation and PI3K signaling are interconnected, with inflammatory mediators capable of activating this pathway. By reducing inflammation, this compound could potentially alter the activation state of the PI3K/Akt/mTOR pathway. Some dietary flavonoids have been shown to inhibit this pathway in cancer cells. nih.gov
The Hypoxia-Inducible Factor (HIF) signaling pathway is the primary mechanism by which cells adapt to low oxygen levels, or hypoxia. nih.govdovepress.com HIF is a heterodimeric transcription factor composed of an oxygen-sensitive alpha subunit (HIF-α) and a constitutively expressed beta subunit (HIF-β). nih.gov Under normal oxygen conditions, HIF-α is rapidly degraded. However, in hypoxic conditions, HIF-α is stabilized, allowing it to dimerize with HIF-β, translocate to the nucleus, and activate the transcription of numerous genes involved in processes like angiogenesis, anaerobic metabolism, and cell survival. nih.govebi.ac.uk The regulation of HIF-1α is complex, involving post-translational modifications and interactions with various cellular factors. nih.govplos.org
While direct interactions between this compound and the HIF signaling pathway are not explicitly detailed in the search results, the roles of both sEH and HIF in inflammation and ischemic conditions suggest potential for crosstalk. nih.govmdpi.com Both pathways are activated in response to cellular stress and play roles in regulating inflammation. nih.govnih.gov Given that this compound modulates inflammatory responses, it is conceivable that its effects could extend to influencing HIF signaling, particularly in pathological conditions where both hypoxia and inflammation are present, such as in certain tumors or ischemic tissues. nih.gov
Table 2: Overview of HIF Signaling
| Component | Function |
|---|---|
| HIF-1α | Oxygen-sensitive subunit; stabilized under hypoxic conditions. nih.gov |
| HIF-1β (ARNT) | Constitutively expressed subunit; dimerizes with HIF-1α. nih.gov |
| Prolyl Hydroxylases (PHDs) | Oxygen-dependent enzymes that mark HIF-1α for degradation under normoxia. mdpi.com |
| Hypoxia Response Elements (HREs) | DNA sequences in the promoter region of target genes to which the HIF heterodimer binds. nih.gov |
The Receptor for Advanced Glycation End Products (RAGE) is a multi-ligand receptor belonging to the immunoglobulin superfamily. frontiersin.org RAGE is implicated in a variety of pathological processes, particularly those involving inflammation. nih.gov It binds to a diverse range of ligands, including Advanced Glycation End Products (AGEs), S100 proteins, and amyloid-beta peptides. frontiersin.orgmdpi.com The interaction of these ligands with RAGE activates multiple intracellular signaling cascades, such as the NF-κB, MAPK, and PI3K/Akt pathways, leading to the production of pro-inflammatory cytokines and reactive oxygen species. mdpi.comresearchgate.netmdpi.com
The connection between this compound and the RAGE pathway lies in their shared involvement in inflammatory processes. This compound, through its inhibition of soluble epoxide hydrolase (sEH), exerts anti-inflammatory effects. targetmol.com The RAGE pathway, on the other hand, is a key driver of inflammation in various diseases, including diabetes and neurodegenerative disorders. frontiersin.orgnih.gov Activation of RAGE by its ligands contributes to the inflammatory environment that this compound aims to counteract. For instance, in the context of neurodegenerative diseases like Alzheimer's, RAGE is involved in the inflammatory response to amyloid-beta. mdpi.com By mitigating inflammation, this compound could potentially dampen the downstream consequences of RAGE activation.
Table 3: Ligands and Downstream Effects of RAGE Activation
| RAGE Ligand | Associated Pathologies/Contexts | Primary Downstream Signaling Pathways Activated |
|---|---|---|
| Advanced Glycation End Products (AGEs) | Diabetes, cardiovascular disease, aging. frontiersin.orgnih.gov | NF-κB, MAPK, PI3K/Akt. mdpi.comresearchgate.net |
| S100 Proteins | Inflammatory diseases, cancer. frontiersin.orgplos.org | NF-κB, MAPK, ERK1/2. mdpi.com |
| Amyloid-beta (Aβ) | Alzheimer's disease. mdpi.com | NF-κB, MAPK. researchgate.net |
| High-Mobility Group Box 1 (HMGB1) | Inflammation, autoimmune diseases, cancer. mdpi.comfrontiersin.org | NF-κB, MAPK, ERK1/2, JNK. mdpi.comfrontiersin.org |
Advanced Methodologies for Investigating Cay10640 S Biological Efficacy
In Vitro Enzymatic and Cell-Based Assays
In vitro assays are fundamental in the initial characterization of CAY10640, providing critical data on its inhibitory potency and its effects on cellular signaling pathways.
Fluorescence-Based Soluble Epoxide Hydrolase Inhibition Assays
A common method to determine the inhibitory activity of compounds like this compound on soluble epoxide hydrolase (sEH) is through fluorescence-based assays. These assays offer a high-throughput and sensitive means of screening potential inhibitors. A widely used substrate is (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). The principle of this assay is that the hydrolysis of the epoxide group in PHOME by sEH leads to an intramolecular cyclization. This reaction, under basic conditions, releases a cyanohydrin intermediate which then rapidly decomposes to produce the highly fluorescent molecule 6-methoxy-2-naphthaldehyde. The resulting fluorescence can be measured with an excitation wavelength of approximately 330 nm and an emission wavelength of around 465 nm. The decrease in the fluorescent signal in the presence of an inhibitor is proportional to its inhibitory potency. Another similar fluorogenic substrate used for this purpose is cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).
Cell Culture Models for Evaluating this compound Effects on Signaling Pathways
To understand the cellular mechanisms of this compound, various cell culture models are employed. These models allow for the investigation of the compound's impact on intracellular signaling cascades, particularly those involved in inflammation. For instance, cell lines such as human monocytes (like THP-1) or mouse macrophages (like RAW 264.7) are often used. researchgate.net Inflammation can be induced in these cells using agents like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.govmdpi.com
The inhibition of sEH by this compound is expected to increase the intracellular levels of epoxyeicosatrienoic acids (EETs). EETs are known to possess anti-inflammatory properties, partly through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. caymanchem.comcellsignal.com The NF-κB pathway is a key regulator of the expression of pro-inflammatory cytokines. cellsignal.commedchemexpress.com The effect of this compound on this pathway can be assessed by measuring the expression and activation of key signaling proteins such as IκBα and the p65 subunit of NF-κB. nih.gov Furthermore, the impact on downstream inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), can be quantified using techniques such as ELISA. medsci.orgfrontiersin.orgfrontiersin.org In addition to the NF-κB pathway, the influence of sEH inhibition on other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, can also be investigated in these cellular models. pnas.org
Determination of Half-Maximal Inhibitory Concentrations (IC50) in Cellular Systems
The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the potency of an inhibitor. promegaconnections.com While initial IC50 values are often determined using purified recombinant enzymes, it is essential to determine these values in a more physiologically relevant cellular context. researchgate.net This can be achieved using various cell-based assays.
One common method is the MTT assay, which measures cell viability. researchgate.net In this assay, cells are treated with varying concentrations of the inhibitor, and the metabolic activity of the cells is assessed by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. nih.gov The concentration of the inhibitor that causes a 50% reduction in cell viability is determined as the IC50 value. mdpi.com
Another approach is the in-cell Western assay, which allows for the quantitative measurement of protein expression or phosphorylation levels directly within the fixed and permeabilized cells in a microplate format. This technique can be used to determine the concentration of this compound required to inhibit a specific cellular process by 50%.
For this compound, the reported IC50 values for the inhibition of recombinant human and murine sEH are 0.4 nM and 5.3 nM, respectively. opnme.com
Pharmacological Investigations in Preclinical Research Models
Following in vitro characterization, the biological efficacy of this compound is further evaluated in preclinical animal models that mimic human diseases.
Animal Models of Inflammatory Pain for sEH Inhibitor Evaluation
A key therapeutic area for sEH inhibitors is the treatment of inflammatory pain. caymanchem.com Various animal models are utilized to assess the analgesic properties of compounds like this compound. A widely used model is the carrageenan-induced inflammatory pain model. aragen.comphenotype-expertise.comnih.govscielo.br In this model, an injection of carrageenan, a polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema, hyperalgesia (increased sensitivity to pain), and allodynia (pain in response to a normally non-painful stimulus). aragen.comscielo.br The efficacy of an analgesic compound is determined by its ability to reduce these inflammatory and pain responses. This compound has been shown to be highly potent in this model, demonstrating a significant reduction in hyperalgesia. nih.govnih.gov Other models of inflammatory pain that can be used include those induced by Complete Freund's Adjuvant (CFA) or zymosan.
The table below summarizes some of the common animal models used for evaluating inflammatory pain:
| Model | Inducing Agent | Key Features |
| Carrageenan-induced Paw Edema | Carrageenan | Acute inflammation, edema, hyperalgesia, allodynia |
| Complete Freund's Adjuvant (CFA)-induced Arthritis | CFA | Chronic inflammation, joint swelling, persistent pain |
| Zymosan-induced Arthritis | Zymosan | Acute synovitis, neutrophil infiltration |
| Formalin Test | Formalin | Biphasic pain response (acute and tonic phases) |
Cardiovascular Disease Models in the Context of sEH Inhibition
The inhibition of sEH has shown promise in the context of cardiovascular diseases, primarily due to the vasodilatory, anti-inflammatory, and cardioprotective effects of EETs. nih.govfrontiersin.org Preclinical studies in various animal models of cardiovascular disease have been instrumental in demonstrating the therapeutic potential of sEH inhibitors.
Hypertension: Animal models of hypertension, such as the spontaneously hypertensive rat (SHR) and angiotensin II-induced hypertension models, are used to evaluate the blood pressure-lowering effects of sEH inhibitors. opnme.comfrontiersin.orgcas.cz Inhibition of sEH has been shown to attenuate hypertension in these models. cas.cz
Cardiac Hypertrophy and Heart Failure: Models of cardiac hypertrophy, often induced by pressure overload (e.g., transverse aortic constriction) or chronic administration of agents like angiotensin II, are employed to study the effects of sEH inhibitors on the enlargement of the heart muscle. pnas.orgnih.gov sEH inhibitors have been demonstrated to prevent and even reverse cardiac hypertrophy in these models. nih.gov
Myocardial Infarction and Ischemia/Reperfusion Injury: The cardioprotective effects of sEH inhibitors are also investigated in models of myocardial infarction (heart attack), typically created by ligating a coronary artery. pnas.orgresearchgate.netfrontiersin.org Studies have shown that sEH inhibitors can reduce the size of the infarct (damaged tissue) and improve cardiac function following an ischemic event. pnas.orgfrontiersin.org
The table below provides an overview of some cardiovascular disease models used to evaluate sEH inhibitors:
| Model | Disease/Condition | Key Pathological Features |
| Spontaneously Hypertensive Rat (SHR) | Hypertension | Genetically predisposed high blood pressure |
| Angiotensin II Infusion | Hypertension, Cardiac Hypertrophy | Vasoconstriction, increased blood pressure, cardiac remodeling |
| Transverse Aortic Constriction (TAC) | Cardiac Hypertrophy, Heart Failure | Pressure overload on the left ventricle |
| Coronary Artery Ligation | Myocardial Infarction | Ischemia and necrosis of heart tissue |
| Ischemia/Reperfusion Injury | Tissue damage following blood flow restoration | Oxidative stress, inflammation, apoptosis |
Neuroinflammation and Neurodegenerative Disease Models
Neuroinflammation is a critical factor in the onset and progression of numerous neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. nih.gov This inflammatory response in the central nervous system involves the activation of glial cells (microglia and astrocytes), which release a cascade of cytokines, chemokines, and other inflammatory mediators that can contribute to neuronal damage. nih.gov The inhibition of soluble epoxide hydrolase (sEH) represents a promising therapeutic strategy to mitigate neuroinflammation. caymanchem.com By stabilizing anti-inflammatory epoxy fatty acids (EpFAs), sEH inhibitors can help resolve inflammation. Potent sEH inhibitors, such as this compound, are therefore valuable tools for research in this area. caymanchem.com
The efficacy of this compound in modulating neuroinflammation can be assessed in various experimental models. These models are essential for understanding disease mechanisms and for evaluating potential therapeutic interventions. nih.gov
Cell-Based Models: In vitro studies using primary microglia, astrocytes, or neuronal cell cultures stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) can be used. The application of this compound to these cultures allows researchers to quantify its effect on the production of key inflammatory markers.
Animal Models: Transgenic mouse models that recapitulate aspects of human neurodegenerative diseases are widely used. nih.gov For instance, in models of Parkinson's disease or Alzheimer's disease, this compound can be administered to assess its impact on neuroinflammatory markers, neuronal survival, and behavioral outcomes. The compound's ability to diminish inflammatory damage makes it a suitable candidate for such research. targetmol.com
Alternative Models: Organisms like the nematode Caenorhabditis elegans and the baker's yeast Saccharomyces cerevisiae have emerged as powerful, high-throughput systems for studying the fundamental genetic and molecular underpinnings of neurodegeneration. the-scientist.commdpi.com These models can be used for large-scale screens to identify genetic pathways that interact with sEH inhibition.
Table 1: Key Inflammatory Mediators Potentially Modulated by sEH Inhibition in Neuroinflammation Models
| Mediator Class | Specific Examples | Role in Neuroinflammation | Expected Effect of this compound |
|---|---|---|---|
| Cytokines | TNF-α, IL-6, IL-1β | Promote inflammatory signaling, glial activation, and neuronal injury. nih.gov | Decrease in production/release. |
| Chemokines | CCL2 (MCP-1), CXCL1 | Recruit immune cells to the site of inflammation. nih.gov | Reduction in expression. |
| Enzymes | iNOS, COX-2 | Produce nitric oxide and prostaglandins (B1171923), respectively, contributing to oxidative stress and inflammation. | Downregulation of expression/activity. |
| Lipid Mediators | Epoxy Fatty Acids (EpFAs) | Generally possess anti-inflammatory and analgesic properties. caymanchem.com | Increase in bioavailability. |
| Lipid Mediators | Dihydroxy Fatty Acids (Diols) | Metabolites of EpFAs, often with reduced or pro-inflammatory activity. mdpi.com | Decrease in formation. |
Analytical Techniques for Lipid Mediator Quantification
Quantifying the changes in lipid mediator profiles following the administration of this compound is crucial for confirming its mechanism of action. This requires highly sensitive and specific analytical techniques capable of measuring low-concentration lipids in complex biological matrices. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of EpFAs and their diol metabolites. nih.govnih.gov This method offers exceptional sensitivity and selectivity, allowing for the precise quantification of multiple analytes in a single run.
The general workflow involves:
Lipid Extraction: Lipids are extracted from biological samples (e.g., plasma, tissue homogenates) using methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). lipidmaps.org
Chromatographic Separation: The extracted lipids are separated, typically using ultra-high-performance liquid chromatography (UPLC), which provides excellent resolution of isomeric compounds. lipidmaps.org
Mass Spectrometric Detection: The separated lipids are ionized and detected by a mass spectrometer, often a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net This targeted approach allows for the detection of specific precursor-to-product ion transitions for each analyte, enhancing sensitivity and reducing background noise. lipidmaps.org
The use of stable isotope-labeled internal standards for each analyte is critical for accurate quantification, as it corrects for variations in extraction efficiency and matrix effects. lipidmaps.orglipidmaps.org The inhibition of sEH by this compound would be expected to increase the ratio of EpFAs to their corresponding diols.
Table 2: Example MRM Transitions for LC-MS/MS Analysis of an Arachidonic Acid-Derived Epoxide and its Diol
| Compound | Abbreviation | Parent Ion (m/z) | Product Ion (m/z) |
|---|---|---|---|
| 14(15)-Epoxyeicosatrienoic acid | 14,15-EET | 319.2 | 219.2 |
| 14,15-Dihydroxyeicosatrienoic acid | 14,15-DHET | 337.2 | 221.2 |
Note: Ion transitions can vary based on the specific LC-MS/MS method and instrumentation.
The separation of lipid metabolites prior to mass spectrometric analysis is a critical step, given the structural diversity and isomeric complexity of this class of molecules. unl.edu Several chromatographic techniques are employed for this purpose.
Reversed-Phase Liquid Chromatography (RPLC): This is the most common technique used for lipidomics. It separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar lipids are retained longer on the column. unl.edu UPLC, a high-pressure version of LC, offers faster separations and better resolution, which is ideal for resolving the numerous regioisomers of EpFAs and their diols. lipidmaps.org
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is complementary to RPLC and is used to separate polar compounds. It utilizes a polar stationary phase and a more non-polar mobile phase. This technique can be advantageous for separating more polar lipid classes. unl.edu
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), can also be used for fatty acid analysis. However, it requires that the non-volatile lipids be chemically modified into volatile derivatives before analysis. lipidmaps.orgmdpi.com
Table 3: Comparison of Chromatographic Techniques for Lipid Mediator Analysis
| Technique | Principle | Primary Analytes | Advantages | Disadvantages |
|---|---|---|---|---|
| RPLC | Separation based on hydrophobicity. | Non-polar to moderately polar lipids (e.g., EpFAs, DHETs). | Robust, versatile, excellent for isomeric separation. unl.edu | May have limited retention for very polar lipids. |
| HILIC | Separation based on hydrophilicity. | Polar lipids and metabolites. | Better retention of polar compounds than RPLC. unl.edu | Can have issues with reproducibility and equilibration times. |
| GC | Separation based on volatility and polarity. | Volatile or derivatized fatty acids. | High resolution for volatile compounds. mdpi.com | Requires derivatization, not suitable for thermally unstable compounds. |
Mass Spectrometry-Based Profiling of Epoxy Fatty Acids and Diols
Computational and Biophysical Approaches
To understand the potent inhibitory effect of this compound at a molecular level, computational and biophysical methods are employed. These techniques provide insight into the precise interactions between the inhibitor and the sEH enzyme.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov For this compound, docking simulations are performed using the known crystal structure of human soluble epoxide hydrolase (sEH), which is available from protein data banks. nih.gov
The process involves:
Preparing the 3D structures of both the sEH enzyme and the this compound molecule.
Using docking software to place the this compound molecule into the catalytic active site of sEH. mdpi.com
Scoring the different binding poses to identify the most energetically favorable interaction.
These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and specific amino acid residues in the sEH active site. Key residues in the sEH catalytic domain that are crucial for inhibitor binding include Asp333, Tyr383, Tyr466, and His524. nih.govmdpi.com Molecular dynamics (MD) simulations can then be used to model the behavior of the this compound-sEH complex over time, providing insights into the stability of the binding and any conformational changes induced in the enzyme. researchgate.net
Table 4: Key Amino Acid Residues in the sEH Active Site for Inhibitor Binding
| Residue | Location/Role | Type of Interaction with Inhibitors |
|---|---|---|
| Asp333 | Catalytic triad (B1167595) | Forms a key hydrogen bond, acts as a nucleophile in the catalytic cycle. mdpi.com |
| Trp336 | Active site pocket | Hydrophobic interactions. nih.gov |
| Tyr383 | Active site pocket | Hydrogen bonding and hydrophobic interactions. nih.gov |
| Tyr466 | Active site pocket | Hydrogen bonding. nih.gov |
| His524 | Catalytic triad | Activates the catalytic Asp333 residue. nih.gov |
Ligand-binding assays (LBAs) are experimental techniques used to quantify the interaction between a ligand (this compound) and its target protein (sEH). kcasbio.com These assays are fundamental for determining the binding affinity and inhibitory potency of the compound.
Commonly used LBA formats include:
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that can be configured in a competitive format to measure the binding of this compound. intertek.combmglabtech.com
Fluorescence-Based Assays: These assays use a fluorogenic substrate for sEH. The rate of fluorescence generation is measured, and the inhibitory effect of this compound is determined by its ability to reduce this rate. nih.gov This method is commonly used to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
These studies have established that this compound is a highly potent inhibitor of sEH. targetmol.com The binding of this compound to sEH can induce conformational changes in the enzyme's structure. While direct conformational analysis might require advanced biophysical techniques like X-ray crystallography or NMR spectroscopy, the data from molecular dynamics simulations can also provide a theoretical understanding of these structural shifts upon ligand binding. researchgate.net
Table 5: Reported Inhibitory Potency (IC₅₀) of this compound against Soluble Epoxide Hydrolase (sEH)
| Enzyme Source | IC₅₀ Value (nM) | Reference |
|---|---|---|
| Human sEH | 0.4 | targetmol.commolnova.cn |
| Murine (mouse) sEH | 5.3 | targetmol.commolnova.cn |
Future Directions and Research Gaps for Cay10640
Elucidating Novel Downstream Targets and Pathways Impacted by CAY10640-Mediated sEH Inhibition
The primary mechanism of this compound is the inhibition of sEH, leading to elevated EET levels. However, the full spectrum of molecular events that occur downstream of this action is not completely understood. Future research must move beyond the immediate effects on EETs to identify novel protein and lipid targets that are indirectly modulated.
A crucial area of investigation is the use of advanced analytical techniques like quantitative phosphoproteomics. This approach can identify new phosphorylation targets that change in response to this compound treatment. For instance, studies on other enzyme systems, such as the PINK1 kinase involved in Parkinson's disease, have successfully used phosphoproteomic screening to discover novel downstream targets, including Rab GTPases. nih.govembopress.orgmdpi.com A similar strategy could reveal previously unknown kinases, phosphatases, or other signaling proteins that are regulated by the this compound-induced shift in lipid mediators. Identifying these targets would provide a more detailed map of the signaling cascades involved, potentially uncovering new therapeutic applications and biomarkers for this compound activity.
Investigation of this compound's Role in Modulating Specific Organ System Pathophysiologies Beyond Current Scope
Research on sEH inhibitors has largely focused on cardiovascular diseases, inflammation, and pain. nih.gov The therapeutic potential of this compound, however, may extend to a wider range of organ systems. Future studies should explore its role in the pathophysiology of diseases not yet extensively studied in the context of sEH inhibition.
A promising frontier is the study of inter-organ crosstalk, where a pathological state in one organ influences the function of another. nih.gov For example, in diabetes-related organ injury, metabolic abnormalities and inflammation create a complex interplay between the heart, kidneys, and adipose tissue. nih.govfrontiersin.org Investigating how this compound modulates these systemic interactions could reveal benefits in preventing multi-organ failure, a condition often seen in trauma and sepsis where excessive inflammation is a key driver. nih.gov Furthermore, exploring its effects on neurological disorders beyond pain, such as in the context of neuroinflammation and neurodegeneration where Rab GTPase dysfunction is implicated, could open new therapeutic avenues. cytoskeleton.comen-journal.org
Development of Next-Generation Soluble Epoxide Hydrolase Inhibitors Based on this compound Scaffold
This compound is a highly potent inhibitor, but like many urea-based compounds, it may face challenges related to bioavailability and pharmacokinetics. caymanchem.comrsc.org This presents an opportunity for the development of next-generation sEH inhibitors using the this compound structure as a starting scaffold. The goal is to design new molecules that retain high potency while possessing improved drug-like properties.
One approach involves modifying the scaffold to enhance metabolic stability and solubility. For example, research into alternative chemical structures, such as the dihydropyrimidinone scaffold, has shown promise in creating potent sEH inhibitors with potentially better bioavailability. rsc.org By applying similar medicinal chemistry strategies to the this compound scaffold—for instance, altering the urea (B33335) linkage or the trifluoromethoxy-phenyl group—researchers could generate novel analogues. These new compounds would then undergo rigorous in vitro and in vivo testing to evaluate not only their inhibitory activity but also their absorption, distribution, metabolism, and excretion (ADME) profiles.
Integration of this compound into Multicomponent Mechanistic Studies in Complex Biological Systems
Biological systems are inherently complex, with numerous interacting components and feedback loops that define cellular and organismal function. nitmb.orgnih.gov To date, much of the research on sEH inhibitors has followed a reductionist approach, focusing on a single enzyme and its immediate products. The future of this research lies in integrating this compound into the study of complex biological systems, using mathematical and computational modeling to understand its system-wide effects. nih.gov
This involves combining experimental data from "-omics" technologies (genomics, proteomics, lipidomics) with computational models to simulate how this compound perturbs entire networks. dartmouth.edu For example, a systems biology approach could model how this compound-induced changes in the lipidome affect gene expression, protein interactions, and metabolic pathways simultaneously. Such models can help predict off-target effects, identify synergistic interactions with other drugs, and generate new, testable hypotheses about the compound's mechanism of action in a holistic context. nih.gov
Addressing Unexplored Mechanistic Facets of this compound's Action
While the primary action of this compound is clear, more subtle aspects of its mechanism remain unexplored. The interaction between sEH and its substrates occurs within a dynamic cellular environment, and a deeper understanding of this context is needed.
Future research should investigate the spatiotemporal dynamics of this compound's action. For instance, does it have differential effects in various subcellular compartments? It is also possible that this compound's effects are not solely mediated by direct sEH inhibition. As seen with other kinase inhibitors, the ultimate downstream effect can be indirect, involving an intermediate, yet-to-be-identified protein. embopress.org Studies should be designed to determine if this compound influences the expression or localization of sEH itself or if its effects involve other proteins that associate with sEH. These investigations will provide a more refined model of its biological activity.
Contribution to Understanding the broader Lipidomics Landscape
Lipidomics, the large-scale study of lipids, is a rapidly growing field aimed at understanding the full spectrum of lipid functions in health and disease. ihuican.orglipotype.com Chemical probes like this compound are invaluable tools in this endeavor. By selectively perturbing a key node in lipid metabolism, this compound allows researchers to map the resulting changes across the entire lipidome.
Future studies should utilize this compound in conjunction with advanced, non-targeted lipidomics platforms, such as high-resolution mass spectrometry. mdpi.complos.org This will not only confirm the expected increases in EETs but will also likely reveal changes in other lipid classes that are metabolically downstream or part of compensatory pathways. This data will contribute to a more comprehensive understanding of the interconnectedness of lipid metabolic pathways. By mapping the lipid signatures produced by this compound treatment in various cell types and disease models, the scientific community can gain deeper insights into the fundamental roles that epoxy fatty acids and related lipids play in biology. mpi-cbg.de
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
